molecular formula C24H51As B14493397 Arsine, trioctyl- CAS No. 64048-97-1

Arsine, trioctyl-

Cat. No.: B14493397
CAS No.: 64048-97-1
M. Wt: 414.6 g/mol
InChI Key: QMMSODCNPHJWSN-UHFFFAOYSA-N
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Description

Trioctylarsine (chemical formula: (C₈H₁₇)₃As) is a tertiary arsine compound characterized by three octyl groups bonded to a central arsenic atom. It is a liquid at room temperature, typical of trialkylarsines with long hydrocarbon chains. The compound exhibits reactivity common to organoarsenicals, such as oxidation to arsine oxides upon reaction with oxidizing agents like mercuric oxide (HgO) or hydrogen peroxide (H₂O₂) . Trioctylarsine has been studied in catalytic applications, though its primary industrial use remains less documented compared to shorter-chain analogs.

Properties

CAS No.

64048-97-1

Molecular Formula

C24H51As

Molecular Weight

414.6 g/mol

IUPAC Name

trioctylarsane

InChI

InChI=1S/C24H51As/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3

InChI Key

QMMSODCNPHJWSN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[As](CCCCCCCC)CCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Arsine, trioctyl- can be synthesized through the reaction of arsenic trichloride (AsCl3) with trioctylphosphine (P(C8H17)3) in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include a temperature range of 0-25°C and a reaction time of several hours.

Industrial Production Methods: Industrial production of arsine, trioctyl- involves similar synthetic routes but on a larger scale. The process includes the purification of the final product through distillation or recrystallization to achieve high purity levels required for specific applications.

Chemical Reactions Analysis

Types of Reactions: Arsine, trioctyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form arsenic oxides.

    Reduction: It can be reduced to form arsenic hydrides.

    Substitution: It can undergo substitution reactions where the organic groups attached to the arsenic atom are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds are used.

Major Products Formed:

    Oxidation: Arsenic oxides (e.g., As2O3).

    Reduction: Arsenic hydrides (e.g., AsH3).

    Substitution: Various substituted arsines depending on the reagents used.

Scientific Research Applications

Chemistry: Arsine, trioctyl- is used as a precursor in the synthesis of other organoarsenic compounds. It is also used in the study of reaction mechanisms involving arsenic compounds.

Biology: In biological research, arsine, trioctyl- is used to study the effects of arsenic compounds on biological systems. It is also used in the development of arsenic-based drugs.

Industry: In the semiconductor industry, arsine, trioctyl- is used as a dopant in the production of semiconductor materials. It is also used in the synthesis of organometallic compounds for various industrial applications.

Mechanism of Action

The mechanism of action of arsine, trioctyl- involves its interaction with biological molecules, particularly proteins and enzymes. The arsenic atom in the compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and lead to cell death, which is the basis for its potential use as an anticancer agent.

Comparison with Similar Compounds

Structural and Physical Properties

Compound Molecular Formula Molecular Weight Physical State (RT) Melting Point Key Properties
Trioctylarsine (C₈H₁₇)₃As ~386.6 g/mol Liquid Not reported Hydrophobic, oxidizes to (C₈H₁₇)₃AsO
Trimethylarsine (CH₃)₃As 120.0 g/mol Liquid -87°C Volatile, used as a glass plasticizer
Triethyl arsenite As(OC₂H₅)₃ 210.1 g/mol Liquid Not reported Hydrolyzes to arsenic acid and ethanol
Tris(2-ethylhexyl)arsine (C₈H₁₇)₃As ~386.6 g/mol Liquid Not reported Catalyzes olefin hydroformylation
Trimesitylarsine (C₆H₂Me₃)₃As ~483.6 g/mol Solid 177°C Aryl-substituted, stable in air

Key Observations :

  • Chain Length and State : Longer alkyl chains (e.g., trioctyl, tris(2-ethylhexyl)) result in liquids, while aryl derivatives (e.g., trimesitylarsine) are solids.
  • Reactivity Trends : Shorter-chain analogs like trimethylarsine are more volatile and reactive, whereas trioctylarsine’s bulky groups may slow oxidation kinetics .

Chemical Reactivity

  • Oxidation : Trioctylarsine forms (C₈H₁₇)₃AsO with HgO or H₂O₂, analogous to trimethylarsine oxidizing to (CH₃)₃AsO. However, steric hindrance in trioctylarsine may reduce reaction rates compared to smaller analogs .
  • Coordination Chemistry: Tris(2-ethylhexyl)arsine forms complexes with transition metals (e.g., cobalt carbonyls), enhancing catalytic activity in hydroformylation.
  • Hydrolysis : Triethyl arsenite (As(OC₂H₅)₃) hydrolyzes readily, unlike trialkylarsines, which are more stable due to stronger As-C bonds .

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